6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one
Description
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a six-membered aromatic ring fused with a pyridine moiety. The ethyl group at position 6 and the 6-methylpyridin-2-yl substituent at position 2 distinguish it structurally. Pyrimidinones are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antioxidants, and intermediates in heterocyclic synthesis.
Properties
CAS No. |
112451-29-3 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-ethyl-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-3-9-7-11(16)15-12(14-9)10-6-4-5-8(2)13-10/h4-7H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
IIRZPEXSSCIUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC=CC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as piperidine or ammonium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Pyrimidine derivatives are known for their pharmacological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar therapeutic applications.
Industry: In agriculture, pyrimidine derivatives are used as fungicides and herbicides. This compound could be investigated for its potential use in crop protection.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The compound’s pyrimidine ring can mimic natural substrates, allowing it to bind to active sites and interfere with enzyme activity. Additionally, its pyridine moiety can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The methylthio derivative (75% yield) highlights the efficiency of alkylation reactions compared to more complex coupling steps required for pyridinyl or morpholinyl groups .
- Solubility : Morpholinyl substituents improve water solubility, whereas the pyridinyl group in the target compound may balance lipophilicity for membrane permeability .
Reactivity and Functionalization Potential
- Chlorination: shows chlorination of fused diazinones (e.g., 1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one) to yield chloro derivatives (61–65% yields).
- Oxidation/Reduction : The methylthio group in 6-Ethyl-2-(methylthio)pyrimidin-4(3H)-one can be oxidized to sulfone/sulfoxide derivatives, whereas the pyridinyl group in the target compound is less reactive under similar conditions .
Crystallographic and Spectroscopic Data
- Structural Confirmation : Programs like SHELXL () are standard for crystallographic refinement. The target compound’s structure would likely be confirmed via X-ray diffraction, with hydrogen-bonding patterns influenced by the pyridinyl group .
- NMR/MS Profiles : For 6-Ethyl-2-(methylthio)pyrimidin-4(3H)-one, distinct ¹H NMR signals at δ 1.24 (CH₃) and 2.60 (SCH₃) are observed. The target compound’s pyridinyl protons would appear downfield (~δ 7.0–8.5) due to aromatic deshielding .
Biological Activity
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 112451-29-3, is structurally characterized by the presence of both ethyl and methyl groups, which may influence its pharmacological properties. Pyrimidine derivatives are widely recognized in medicinal chemistry for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
The molecular formula of 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one is C12H13N3O, with a molecular weight of 215.25 g/mol. The compound features a pyrimidine ring that can interact with various biological targets.
| Property | Value |
|---|---|
| CAS No. | 112451-29-3 |
| Molecular Formula | C12H13N3O |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 4-ethyl-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one |
| InChI Key | IIRZPEXSSCIUEV-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the condensation of pyridine and pyrimidine precursors. A common method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. Reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts like piperidine or ammonium acetate to facilitate the cyclization process.
The biological activity of 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, disrupting normal cellular processes by mimicking natural substrates and binding to active sites on enzymes.
Pharmacological Studies
Recent studies have indicated that compounds similar to 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one exhibit promising pharmacological activities:
- Anticancer Activity : In vitro studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with ethyl groups have demonstrated better efficacy compared to those without .
- Antimicrobial Properties : Pyrimidine derivatives are known for their antibacterial and antifungal activities. The structural features of 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one may enhance its ability to target microbial enzymes or receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions and potentially leading to therapeutic effects against various diseases .
Case Studies
Several studies have explored the biological activity of related pyrimidine compounds:
- MTT Assay on Cell Proliferation : A study assessed the cytotoxic effects of various pyrimidine derivatives on hepatic stellate cells (HSC-T6). Compounds with ethyl substitutions showed significant inhibition of cell proliferation, indicating potential therapeutic applications in liver diseases .
- Protein Expression Inhibition : Research involving ELISA methods demonstrated that certain derivatives could suppress the expression of COL1A1 protein in HSC-T6 cells, suggesting a role in fibrosis treatment .
Comparison with Similar Compounds
A comparison with similar compounds highlights the unique structural features and potential advantages of 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-(6-Methylpyridin-2-yl)pyrimidin-4(1H)-one | Lacks ethyl group | Reduced binding affinity |
| 6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | Lacks methyl group on pyridine | Altered pharmacological profile |
| 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | Lacks ethyl group on pyrimidine | Different reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
